molecular formula C8H10N2OS B2940791 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine CAS No. 1566191-25-0

4-(Oxetan-3-ylsulfanyl)pyridin-2-amine

Cat. No. B2940791
CAS RN: 1566191-25-0
M. Wt: 182.24
InChI Key: DGXZLFVBWFYYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxetan-3-ylsulfanyl)pyridin-2-amine is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 . Its IUPAC name is 4-(oxetan-3-ylthio)pyridin-2-amine . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine is 1S/C8H10N2OS/c9-8-3-6(1-2-10-8)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonding between them.

Scientific Research Applications

Redox-Activated Amines in Synthesis

  • Redox-activated amines are used in C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation through metal-free photoredox catalysis. This method facilitates the synthesis of functionalized alkynes and (E)-alkenes, useful in diversifying complex molecular scaffolds (Ociepa et al., 2018).

C-H Functionalization

  • Cyclic amines such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the formation of ring-fused pyrrolines and pyrroles, offering new pathways for chemical synthesis (Kang et al., 2015).

Synthesis of Substituted Derivatives

  • In a one-pot reaction involving an amine, diketene, an aromatic aldehyde, and 1,3-diphenyl-1H-pyrazol-5-amine, fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives are synthesized. This method is notable for its mild conditions and good yields (Shaabani et al., 2009).

Group 3 Metal Triamido Complexes in Aminomethylation

  • Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, catalyze ortho-C-H bond addition in pyridine derivatives and N-heteroaromatics, leading to aminomethylated products. This method significantly improves through secondary amines (Nagae et al., 2015).

XPS Analysis of Nitrogen-containing Functional Groups

  • XPS (X-ray Photoelectron Spectroscopy) is used to study nitrogen-containing functional groups on activated carbon. This includes the analysis of various nitrogen-related groups such as amides, lactams, and pyridines (Jansen & Bekkum, 1995).

Palladium-catalyzed Arylation Processes

  • Palladium-catalyzed arylation based on C-H activation utilizes pyridine-containing directing groups for the arylation of carboxylic acid derivatives and amine derivatives. This method is effective for both primary and secondary sp3 C-H bonds (Zaitsev et al., 2005).

Safety and Hazards

For safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) for 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine . It’s important to handle all chemical compounds with appropriate safety measures to minimize risk.

properties

IUPAC Name

4-(oxetan-3-ylsulfanyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-8-3-6(1-2-10-8)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZLFVBWFYYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)SC2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxetan-3-ylsulfanyl)pyridin-2-amine

CAS RN

1566191-25-0
Record name 4-(oxetan-3-ylsulfanyl)pyridin-2-amine
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